molecular formula C8H4F12O8Rh2 B1581264 Rhodium(II) trifluoroacetate dimer CAS No. 31126-95-1

Rhodium(II) trifluoroacetate dimer

Cat. No. B1581264
CAS RN: 31126-95-1
M. Wt: 661.9 g/mol
InChI Key: SZQVMUPTZFMHQT-UHFFFAOYSA-N
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Description

Rhodium(II) trifluoroacetate dimer, also known as Trifluoroacetic acid rhodium(II) salt dimer, is a chemical compound with the molecular formula [ (CF3COO)2Rh]2 . It has a molecular weight of 657.87 . The compound appears as a light green to dark green powder .


Molecular Structure Analysis

The molecular structure of Rhodium(II) trifluoroacetate dimer is represented by the formula [ (CF3COO)2Rh]2 . This indicates that the compound consists of two Rhodium(II) ions, each coordinated to two trifluoroacetate ions .


Chemical Reactions Analysis

Rhodium(II) complexes, including Rhodium(II) trifluoroacetate dimer, are known to be effective catalysts for various chemical reactions. For example, Rhodium(II) acetate dimer is used in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . Rhodium(II) trifluoroacetate dimer itself is used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

Rhodium(II) trifluoroacetate dimer is a light green to dark green crystalline powder . It has a molecular weight of 657.88 .

Scientific Research Applications

Synthesis of α,β-Unsaturated Carbonyl Compounds

Rhodium(II) trifluoroacetate dimer is instrumental in synthesizing isomerically pure α,β-unsaturated carbonyl compounds . These compounds are crucial intermediates in organic synthesis and can lead to a variety of end products, including pharmaceuticals and agrochemicals.

Molecular Building Blocks

This compound is used to prepare building blocks for constructing one-, two-, and three-dimensional molecular solids . These building blocks are the foundation for creating complex structures in materials science and nanotechnology.

Catalyst in Organic Reactions

Due to its unique properties, Rhodium(II) trifluoroacetate dimer serves as an effective catalyst in various organic reactions . It can facilitate reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental in creating complex organic molecules.

Safety and Hazards

Rhodium(II) trifluoroacetate dimer is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for Rhodium(II) trifluoroacetate dimer are not mentioned in the available resources, its use as a catalyst in various chemical reactions suggests potential applications in the field of organic synthesis .

properties

IUPAC Name

rhodium;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVMUPTZFMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F12O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium(II) trifluoroacetate dimer

CAS RN

31126-95-1
Record name Rhodium (II) Trifluoroacetate dimer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?

A1: Rhodium(II) trifluoroacetate dimer can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the Rhodium(II) trifluoroacetate dimer and these functional groups leads to the immobilization of the catalyst on the surface.

Q2: What spectroscopic techniques are used to characterize Rhodium(II) trifluoroacetate dimer-based catalysts?

A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:

  • ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the Rhodium(II) trifluoroacetate dimer on the support material, providing insights into how the catalyst is anchored. []
  • ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []

Q3: What are the catalytic applications of Rhodium(II) trifluoroacetate dimer?

A3: Rhodium(II) trifluoroacetate dimer is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []

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